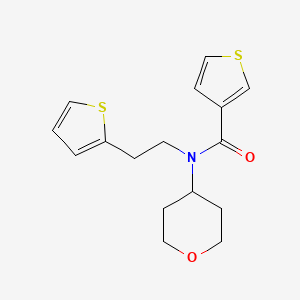

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide

Description

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide is a structurally complex molecule featuring a thiophene-3-carboxamide core substituted with a tetrahydro-2H-pyran-4-yl group and a 2-(thiophen-2-yl)ethyl moiety. The compound combines a heterocyclic thiophene ring system with a tetrahydropyran group, both of which are pharmacologically significant motifs.

Synthetic routes for analogous compounds (e.g., thiophene carboxamides in ) suggest that this molecule could be synthesized via coupling reactions between activated thiophene-3-carboxylic acid derivatives and appropriately functionalized amines. The tetrahydro-2H-pyran-4-yl and thiophen-2-yl ethyl groups may be introduced through alkylation or reductive amination steps.

Properties

IUPAC Name |

N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S2/c18-16(13-6-11-20-12-13)17(14-4-8-19-9-5-14)7-3-15-2-1-10-21-15/h1-2,6,10-12,14H,3-5,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHZAYHLBIBADI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CCC2=CC=CS2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the tetrahydro-2H-pyran-4-yl group: This can be achieved through the hydrogenation of 2H-pyran.

Attachment of the thiophen-2-yl group: This step may involve a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophen-2-yl group to an ethyl chain.

Formation of the thiophene-3-carboxamide: This can be synthesized through the reaction of thiophene-3-carboxylic acid with an amine group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

Substitution: The compound may participate in substitution reactions, especially at the thiophene ring or the pyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand or catalyst in organic reactions.

Materials Science: Potential use in the development of organic electronic materials or polymers.

Biology

Biological Activity: Investigation into its potential as a bioactive molecule, such as an enzyme inhibitor or receptor ligand.

Medicine

Drug Development: Exploration of its potential as a pharmaceutical compound, particularly in targeting specific biological pathways.

Industry

Specialty Chemicals: Use in the synthesis of specialty chemicals or intermediates for other complex molecules.

Mechanism of Action

The mechanism of action of “N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide” would depend on its specific application. For instance, if used as a drug, it might interact with specific proteins or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Key Observations:

Antibacterial Potential: The bromothiophene derivatives () suggest that the target compound’s thiophene groups could enhance activity against Gram-negative bacteria.

Selectivity : The pyran-containing benzamide () demonstrates high selectivity, implying the target compound’s pyran group may reduce off-target effects.

Biological Activity

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)thiophene-3-carboxamide is a synthetic organic compound notable for its unique structural features, including a tetrahydro-2H-pyran ring and a thiophene moiety. This compound belongs to a class of amides and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Structural Features and Synthesis

The molecular formula of this compound is C₁₅H₁₇N₃O, characterized by its complex three-dimensional structure that may enhance its interactions within biological systems. The synthesis typically involves multi-step organic reactions, including the formation of the tetrahydropyran ring followed by the introduction of the thiophene group through cross-coupling reactions. This synthetic route allows for the incorporation of various functional groups that can modify biological activity.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antioxidant Properties : Several studies have demonstrated significant antioxidant activity in related compounds, particularly in DPPH and hydroxyl radical scavenging assays. The presence of both tetrahydro-2H-pyran and thiophene groups may enhance these activities, suggesting that this compound could also exhibit potent antioxidant effects .

- Anti-inflammatory Activity : Cinnamamide derivatives, which include compounds with similar structural motifs, are known for their anti-inflammatory properties. The modification of the structure can lead to improved efficacy against various inflammatory disorders, indicating that this compound may also demonstrate therapeutic potentials in treating such conditions .

- Antimicrobial Effects : The unique structural elements present in this compound suggest potential antimicrobial properties. Compounds with thiophene rings have been studied for their ability to inhibit microbial growth, making this compound a candidate for further exploration in antimicrobial applications .

Table 1: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Tetrahydro-pyran, thiophene | Antioxidant, anti-inflammatory, antimicrobial |

| Tranilast | Cinnamic acid derivative | Anti-inflammatory |

| Thiophene-containing Compounds | Thiophene rings | Variable (often electronic properties) |

This table highlights the unique combination of structural elements in this compound that may confer distinct biological activities not observed in its analogs.

Case Study: Antioxidant Activity

A study focusing on similar cinnamamide derivatives found that modifications to the structure significantly influenced their antioxidant capacity. In vitro assays demonstrated that certain derivatives could effectively scavenge free radicals, indicating potential applications in oxidative stress-related conditions .

Case Study: Anti-inflammatory Effects

Another research effort evaluated the anti-inflammatory properties of related compounds by measuring their effects on cytokine production in vitro. The results indicated that certain derivatives could significantly reduce pro-inflammatory cytokines, suggesting therapeutic potential for inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.